6,6-Dimethyl-1-azaspiro[3.4]octane

Catalog No.
S13805460
CAS No.
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethyl-1-azaspiro[3.4]octane

Product Name

6,6-Dimethyl-1-azaspiro[3.4]octane

IUPAC Name

6,6-dimethyl-1-azaspiro[3.4]octane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-8(2)3-4-9(7-8)5-6-10-9/h10H,3-7H2,1-2H3

InChI Key

IPSSVRMDMQUVQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CCN2)C

6,6-Dimethyl-1-azaspiro[3.4]octane is a bicyclic compound characterized by a spirocyclic structure that includes both nitrogen and carbon atoms. Its molecular formula is C9H15NC_9H_{15}N, and it features two methyl groups attached to the nitrogen atom in the spiro structure. This unique configuration contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxides.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
  • Substitution: This compound can participate in substitution reactions where functional groups are replaced under specific conditions, often facilitated by catalysts.

The specific products formed depend on the reagents and conditions used during these reactions.

Research into the biological activity of 6,6-Dimethyl-1-azaspiro[3.4]octane indicates potential interactions with various biomolecules. The compound may influence enzyme activity or receptor interactions, which could lead to various biological effects. While detailed studies are still required to elucidate its mechanisms of action, preliminary investigations suggest its potential as a therapeutic agent in drug development due to its ability to modulate biological pathways.

The synthesis of 6,6-Dimethyl-1-azaspiro[3.4]octane typically involves several methods:

  • Cyclization of Precursors: A common approach is the cyclization of suitable intermediates in the presence of a base under controlled temperature and solvent conditions.
  • Industrial Production: For large-scale synthesis, continuous flow reactors and advanced purification techniques are employed to maximize yield and minimize costs. This process ensures that the compound meets industry standards for purity and quality.

These methods provide a robust framework for producing this compound efficiently.

6,6-Dimethyl-1-azaspiro[3.4]octane has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
  • Specialty Chemicals: It is utilized in producing various specialty chemicals and materials due to its unique structural features.

These applications highlight its versatility across different scientific domains.

Interaction studies involving 6,6-Dimethyl-1-azaspiro[3.4]octane focus on its binding affinity with specific molecular targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its biological effects and potential therapeutic applications. The compound's unique spirocyclic structure may allow it to fit into specific binding sites, influencing various biochemical pathways.

Several compounds share structural similarities with 6,6-Dimethyl-1-azaspiro[3.4]octane:

Compound NameMolecular FormulaUnique Features
1-Azaspiro[3.4]octaneC8H13NC_8H_{13}NLacks dimethyl groups; simpler structure
7,7-Dimethyl-6-azaspiro[3.4]octaneC9H15NC_9H_{15}NDifferent methyl positioning; distinct reactivity
1-Oxa-6-azaspiro[3.4]octaneC9H15NOC_9H_{15}NOContains an oxygen atom; alters chemical properties
2-Oxa-6-azaspiro[3.4]octaneC8H13NOC_8H_{13}NOSimilar spiro structure but different atom positioning

Uniqueness: The presence of two methyl groups at the 6-position distinguishes 6,6-Dimethyl-1-azaspiro[3.4]octane from its analogs, influencing its reactivity and interaction profiles significantly. This structural feature enhances its value in research and industrial applications compared to other spiro compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.136099547 g/mol

Monoisotopic Mass

139.136099547 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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